3-(2-Cyano-4-pyridyl)-(S)-alanine
Description
3-(2-Cyano-4-pyridyl)-(S)-alanine is a synthetic, non-proteinogenic amino acid derivative characterized by a pyridyl ring substituted with a cyano group at the 2-position and a propanoic acid backbone in the (S)-configuration. This compound is designed to introduce steric and electronic constraints into peptides, enabling selective cyclization reactions. Its synthesis involves straightforward condensation reactions, making it accessible for solid-phase peptide synthesis (SPPS) . Applications include the generation of constrained macrocycles for drug design, particularly targeting shallow ligand-binding sites such as the Zika virus NS2B-NS3 protease .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-cyanopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H9N3O2/c10-5-7-3-6(1-2-12-7)4-8(11)9(13)14/h1-3,8H,4,11H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
LGHMVMCUVXMTDG-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CN=C(C=C1C[C@@H](C(=O)O)N)C#N |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)C#N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
3-(2-Cyano-4-pyridyl)-(S)-alanine is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural properties allow it to act as a precursor for drugs targeting neurological disorders and other medical conditions.
Case Study: Neuroprotective Agents
Research indicates that derivatives of this compound exhibit potential neuroprotective properties. For instance, studies have demonstrated that modifications of this compound can enhance the efficacy of neuroprotective agents against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for investigating amino acid metabolism. Its incorporation into peptides allows researchers to study metabolic pathways and cellular processes more effectively.
Data Table: Metabolic Pathways Involving this compound
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. Its unique properties facilitate the analysis of complex biological samples, improving the accuracy of results.
Case Study: Chromatographic Techniques
A study highlighted the use of this compound as a standard reference in high-performance liquid chromatography (HPLC) to quantify amino acids in biological samples. The results indicated that using this compound significantly improved the resolution and sensitivity of the assay .
Agricultural Applications
Emerging research suggests that this compound may play a role in enhancing plant growth and stress resistance. This application is particularly relevant in sustainable agricultural practices.
Data Table: Agricultural Studies Involving this compound
Molecular Biology Applications
The compound has also found applications in molecular biology, particularly in the synthesis of polypeptides with non-standard amino acids. This application is crucial for developing novel therapeutic agents.
Case Study: Polypeptide Synthesis
Research has demonstrated that incorporating this compound into polypeptide chains can enhance their stability and bioactivity, making them suitable candidates for drug development and therapeutic applications .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Cyclization Efficiency: this compound enables rapid, high-yield (>85%) peptide cyclization at neutral pH, outperforming cysteine-based methods that require oxidative conditions .
- Selectivity: The cyano group enhances regioselectivity by avoiding side reactions with nucleophilic residues (e.g., lysine or cysteine), a limitation in other unnatural amino acids .
- Biological Relevance: In contrast to carcinogenic nitrosamines like NNK (), this compound’s pyridyl-cyano motif is non-mutagenic and tailored for therapeutic applications .
Preparation Methods
Two-Step Synthesis from Fmoc-L-3-(4-pyridyl)alanine
The most widely adopted method involves modifying commercially available Fmoc-L-3-(4-pyridyl)alanine (∼$40/g). The synthesis proceeds via two steps:
Step 1: Oxidation to N-Oxide Intermediate
Fmoc-L-3-(4-pyridyl)alanine is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C for 2 hours, yielding the N-oxide derivative (11) with 85% efficiency. The reaction mechanism involves electrophilic aromatic substitution, where the electron-deficient pyridine ring facilitates oxidation.
Step 2: Regioselective Cyanation
The N-oxide intermediate undergoes cyanation using trimethylsilyl cyanide (TMSCN) and diethyl phosphorochloridate in acetonitrile at 50°C for 12 hours. This step introduces the cyano group exclusively at the 2-position of the pyridine ring, achieving 68% yield. The regioselectivity arises from the directing effect of the N-oxide group, which activates the ortho position for nucleophilic attack.
Overall Reaction Scheme:
Table 1: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | mCPBA, DCM | 0°C | 2h | 85% |
| 2 | TMSCN, POCl₃, MeCN | 50°C | 12h | 68% |
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Fmoc-Cpa is compatible with standard Fmoc-SPPS protocols:
-
Resin Loading : Rink amide resin (0.6 mmol/g) is used for C-terminal amidation.
-
Coupling : Fmoc-Cpa is activated with HBTU/DIPEA in DMF (2 eq, 1h).
-
Deprotection : Fmoc groups are removed with 20% piperidine/DMF.
Peptides containing Cpa and N-terminal cysteine cyclize spontaneously in aqueous buffer (pH 7.5) with half-times of 2.5–8.5 minutes.
Optimization and Mechanistic Insights
Regioselectivity Control
The 2-cyano regioselectivity is critical for cysteine reactivity. DFT calculations suggest the N-oxide group increases electron density at the 2-position, favoring TMSCN attack. Competing para-substitution is suppressed due to steric hindrance from the alanine side chain.
Scalability and Cost Efficiency
Starting from commercially available Fmoc-L-3-(4-pyridyl)alanine reduces precursor synthesis costs. Batch scaling to 10 g maintains 58% overall yield, making the process viable for industrial applications.
Analytical Characterization
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows ≥98% purity.
Applications in Peptide Macrocyclization
Zika Virus Protease Inhibition
Cyclic peptide 1b (CGKRKSCpa-NH₂) inhibits Zika NS2B-NS3 protease with . The macrocycle’s proteolytic stability () outperforms linear analogs by 100-fold.
Orthogonality to Proteinogenic Residues
Cpa’s cyano group reacts exclusively with N-terminal cysteine, enabling cyclization in the presence of internal cysteines, lysines, and histidines.
Comparison with Alternative Cyanation Methods
Table 2: Cyanation Strategies for Pyridylalanine Derivatives
| Method | Regioselectivity | Yield | Scalability |
|---|---|---|---|
| N-Oxide/TMSCN (This work) | 2-Cyano | 68% | High |
| Pd-Catalyzed Cyanation | 3-Cyano | 45% | Moderate |
| Radical Cyanation | Mixture | 30% | Low |
The N-oxide-mediated approach supersedes traditional methods due to superior regiocontrol and compatibility with aqueous peptide synthesis .
Q & A
Basic Research Questions
Q. How can researchers optimize the solid-phase synthesis of peptides incorporating 3-(2-Cyano-4-pyridyl)-(S)-alanine?
- Methodological Answer : Utilize Fmoc-protected this compound (Fmoc-Cpa) in automated solid-phase peptide synthesis (SPPS). The condensation reaction with cysteine residues proceeds efficiently at neutral pH (7.0–7.5) without requiring catalysts, achieving high yields (>90%) under mild conditions. Ensure orthogonal protection of other functional groups to avoid side reactions .
Q. What spectroscopic techniques confirm the structural integrity of peptides containing this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify molecular weight and nuclear magnetic resonance (NMR) to confirm regioselective cyclization. The cyano group’s distinct IR absorption near 2200 cm⁻¹ provides additional validation. For macrocyclic peptides, circular dichroism (CD) can assess conformational stability .
Advanced Research Questions
Q. How does this compound influence ribosomal initiation complex formation in translational studies?
- Methodological Answer : Design bicistronic reporter constructs (e.g., ffLuc assays) to evaluate start codon selection efficiency. Compare Kozak sequence contexts (e.g., "Kozak canonical" vs. "Kozak poor") in the presence/absence of N-terminal alanine-rich domains. Use ribosome profiling to quantify scanning pre-initiation complex (PIC) activity, noting that longer 5′-UTRs (e.g., 186 nucleotides) enhance translational efficiency when paired with ERK1 N-terminal domains .
Q. What experimental strategies address contradictions in cyclization yields of peptides containing this compound?
- Methodological Answer : Investigate steric hindrance from adjacent residues or suboptimal cysteine positioning. Adjust peptide length or introduce flexible linkers (e.g., glycine spacers) to improve reaction kinetics. Validate using HPLC-MS to track intermediate formation and optimize reaction pH (7.0–7.5) to balance nucleophilicity and stability .
Q. How can this compound enhance the stability of peptide inhibitors targeting viral proteases?
- Methodological Answer : Incorporate the residue into β-hairpin or α-helical motifs to constrain peptide conformation. Test resistance to proteolytic degradation using serum stability assays (e.g., incubation in human plasma at 37°C). For targets like Zika NS2B-NS3 protease, perform kinetic inhibition assays (e.g., FRET-based) to compare IC₅₀ values of linear vs. macrocyclic analogs .
Data Interpretation & Experimental Design
Q. What controls are essential when studying the impact of this compound on ERK1/2 translation in cellular models?
- Methodological Answer : Include constructs lacking the ERK1 N-terminal domain to isolate its role in start codon selection. Use internal ribosome entry site (IRES)-dependent translation as a negative control to rule out scanning-independent mechanisms. Normalize ffLuc activity to a constitutively expressed second reporter (e.g., Renilla luciferase) to account for transfection variability .
Q. How do researchers reconcile discrepancies in Kozak sequence efficiency studies involving this compound-modified peptides?
- Methodological Answer : Perform in vitro translation assays with purified PIC components to exclude cellular context effects. Mutagenesis of flanking nucleotides (e.g., -3 to +4 positions) can clarify context dependency. Quantitative Western blotting of ERK1/2 isoforms validates translational efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
